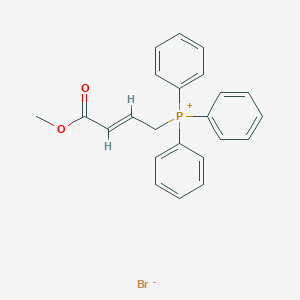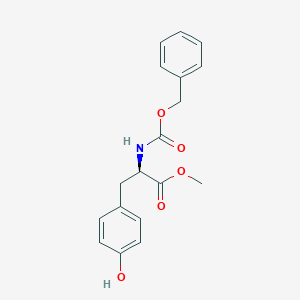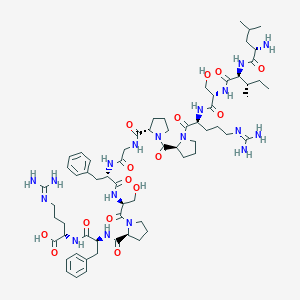
Bradykinin, leu-ile-ser-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bradykinin, leu-ile-ser-, is a peptide molecule that is involved in various physiological and pathological processes in the human body. It is a potent vasodilator and has been implicated in the regulation of blood pressure, inflammation, pain, and tissue repair. The synthesis of bradykinin, leu-ile-ser-, and its derivatives has been an area of active research in the field of biochemistry and pharmacology.
作用机制
Bradykinin, leu-ile-ser-, exerts its biological effects by binding to and activating bradykinin receptors, which are G protein-coupled receptors (GPCRs) located on the surface of various cells in the body. The activation of bradykinin receptors leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the protein kinase A (PKA) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These signaling pathways ultimately lead to the biological effects of bradykinin, leu-ile-ser-, such as vasodilation, inflammation, and pain.
生化和生理效应
Bradykinin, leu-ile-ser-, has a wide range of biochemical and physiological effects on the body. It is a potent vasodilator, meaning it relaxes the smooth muscle cells in blood vessels, leading to an increase in blood flow and a decrease in blood pressure. It also increases the permeability of blood vessels, allowing immune cells and other molecules to enter tissues and promote inflammation. In addition, bradykinin, leu-ile-ser-, has been shown to stimulate the release of pain mediators from nerve endings, leading to the sensation of pain.
实验室实验的优点和局限性
Bradykinin, leu-ile-ser-, has several advantages and limitations for lab experiments. One advantage is that it is a well-characterized peptide with a known mechanism of action, making it a useful tool for studying the function and regulation of bradykinin receptors. Another advantage is that it can be easily synthesized using SPPS, allowing for the production of large quantities of the peptide for research purposes. However, one limitation is that the biological effects of bradykinin, leu-ile-ser-, can be complex and difficult to interpret, making it challenging to design experiments that accurately reflect its physiological effects.
未来方向
There are several future directions for research on bradykinin, leu-ile-ser-. One direction is to study the role of bradykinin receptors in various diseases, such as hypertension, inflammation, and cancer, with the goal of developing new therapies that target these receptors. Another direction is to investigate the signaling pathways downstream of bradykinin receptors, with the goal of identifying new targets for drug development. Finally, there is a need for more studies on the physiological effects of bradykinin, leu-ile-ser-, in various tissues and organs, as well as in different disease states, to better understand its role in health and disease.
Conclusion
Bradykinin, leu-ile-ser-, is a peptide molecule that plays a critical role in various physiological and pathological processes in the human body. Its synthesis and biological effects have been extensively studied, and it has been used as a tool in scientific research to study the function and regulation of bradykinin receptors. Future research on this peptide will likely focus on its role in various diseases and the development of new therapies that target its receptors and downstream signaling pathways.
合成方法
Bradykinin, leu-ile-ser-, is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis involves the sequential addition of amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The final product is purified by high-performance liquid chromatography (HPLC) to obtain a pure peptide.
科学研究应用
Bradykinin, leu-ile-ser-, has been extensively studied for its role in various physiological and pathological processes. It has been implicated in the regulation of blood pressure, inflammation, pain, and tissue repair. The peptide has also been used as a tool in scientific research to study the function and regulation of bradykinin receptors, as well as to develop new therapies for diseases such as hypertension, inflammation, and cancer.
属性
CAS 编号 |
117525-89-0 |
|---|---|
产品名称 |
Bradykinin, leu-ile-ser- |
分子式 |
C65H100N18O15 |
分子量 |
1373.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C65H100N18O15/c1-5-38(4)52(80-53(87)41(66)31-37(2)3)59(93)78-46(35-84)56(90)75-42(21-12-26-71-64(67)68)60(94)83-30-16-25-50(83)62(96)82-29-14-23-48(82)57(91)73-34-51(86)74-44(32-39-17-8-6-9-18-39)54(88)79-47(36-85)61(95)81-28-15-24-49(81)58(92)77-45(33-40-19-10-7-11-20-40)55(89)76-43(63(97)98)22-13-27-72-65(69)70/h6-11,17-20,37-38,41-50,52,84-85H,5,12-16,21-36,66H2,1-4H3,(H,73,91)(H,74,86)(H,75,90)(H,76,89)(H,77,92)(H,78,93)(H,79,88)(H,80,87)(H,97,98)(H4,67,68,71)(H4,69,70,72)/t38-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,52-/m0/s1 |
InChI 键 |
ZJDPLLSGJXQZSR-HMPWLZDGSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)N |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)N |
序列 |
LISRPPGFSPFR |
同义词 |
adykinin, Leu-Ile-Ser- bradykinin, leucyl-isoleucyl-serine- Leu-Ile-Ser-bradykinin Leu-T-kinin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



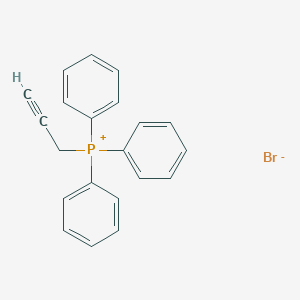
![3-[(4-Bromophenyl)(methyl)amino]propanoic acid](/img/structure/B44494.png)
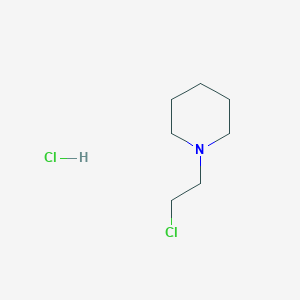
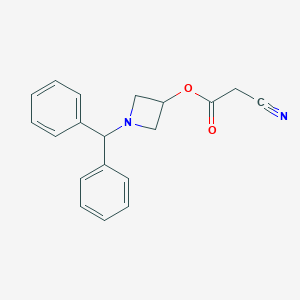
![2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B44506.png)
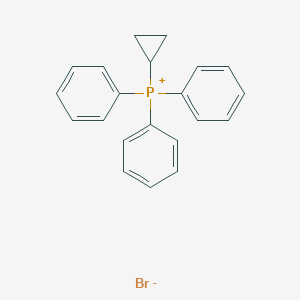
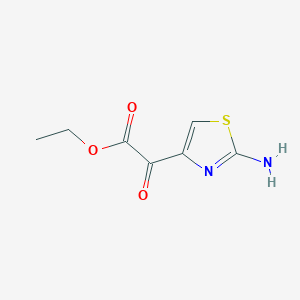

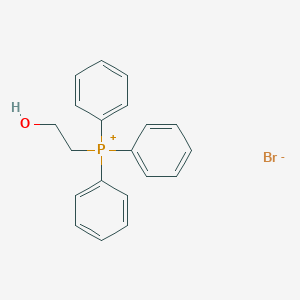
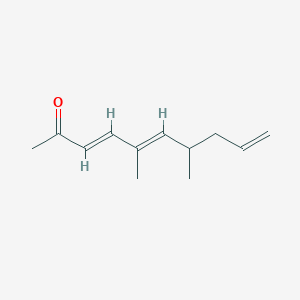
![tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B44519.png)
![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B44522.png)
